Latrepirdine has been investigated for the treatment of Alzheimer's Disease and Huntington's Disease.
Dimebolin
CAS No.: 3613-73-8
Cat. No.: VC0005380
Molecular Formula: C21H25N3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3613-73-8 |
---|---|
Molecular Formula | C21H25N3 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | 2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
Standard InChI | InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 |
Standard InChI Key | JNODQFNWMXFMEV-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C |
Canonical SMILES | CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Pharmacological Profile of Dimebolin
Molecular Structure and Physicochemical Properties
Dimebolin (IUPAC name: 2,3,4,5-tetrahydro-2,8-dimethyl-5-phenyl-1H-pyrido[4,3-b]indole) is a heterocyclic compound characterized by a fused indole and piperidine ring system. Key physicochemical parameters include a logP (partition coefficient) of 3.5, indicative of moderate lipophilicity, three rotatable bonds, and one hydrogen bond donor . These properties facilitate blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity.
Multimodal Mechanisms of Action
Dimebolin’s pharmacological effects arise from interactions with multiple molecular targets, a polypharmacology that complicates mechanistic interpretation but offers potential synergistic benefits.
NMDA Receptor Antagonism
Dimebolin exhibits weak N-methyl-D-aspartate (NMDA) receptor antagonism, with half-maximal inhibitory concentrations (IC₅₀) of 7.7 μM in cortical neurons . While less potent than memantine (IC₅₀ = 1.4 μM), this activity may contribute to neuroprotection against glutamate excitotoxicity .
AMPA Receptor Potentiation
At submicromolar concentrations (0.2 μM), dimebolin positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, enhancing glutamatergic signaling implicated in synaptic plasticity . This bidirectional regulation of ionotropic glutamate receptors represents a unique therapeutic mechanism.
Serotonergic Targets
Dimebolin demonstrates high-affinity antagonism at 5-HT₆ receptors (Kᵢ = 26 nM), which regulate acetylcholine release in cognition-associated brain regions . Preclinical models suggest this activity enhances short-term memory consolidation .
Cholinesterase Inhibition
Dimebolin inhibits acetylcholinesterase (AChE; IC₅₀ = 42 μM) and butyrylcholinesterase (BChE; IC₅₀ = 7.9 μM), albeit at concentrations exceeding typical plasma levels . This dual inhibition could potentiate cholinergic transmission, though clinical relevance remains debated.
Mitochondrial Pore Stabilization
At 200 μM, dimebolin stabilizes mitochondrial permeability transition pores, preventing cytochrome c release and apoptosis in amyloid-β-exposed neurons . This neuroprotective mechanism is independent of receptor-mediated effects and may underlie its disease-modifying potential.
Preclinical Evidence of Cognitive Enhancement
Non-Human Primate Studies
In young and aged rhesus macaques, acute dimebolin administration (3.9–118 μg/kg) improved delayed matching-to-sample (DMTS) task accuracy, particularly at long retention intervals (15–30 seconds) . Notably, performance enhancements persisted for 24 hours post-dosing, despite dimebolin’s short plasma half-life (1.1–2 hours in rodents) . This temporal disconnect suggests indirect mechanisms, possibly involving neurotrophic factor upregulation or epigenetic modulation.
Rodent Models of Neurodegeneration
Dimebolin (1 mg/kg intraperitoneal) attenuated AF64A neurotoxin-induced cholinergic deficits and spatial memory impairments in rats . In primary striatal cultures, 50 μM dimebolin reduced glutamate-induced apoptosis by 62%, correlating with normalized intracellular calcium dynamics .
Clinical Trials in Alzheimer’s Disease
Phase II Success and Phase III Setbacks
The landmark Doody et al. trial (2008) randomized 183 mild-to-moderate AD patients to dimebolin (20 mg TID) or placebo for 26 weeks . Dimebolin-treated subjects showed significant improvements:
Outcome Measure | Drug–Placebo Difference (95% CI) | P-value |
---|---|---|
ADAS-Cog | −4.0 (−5.73 to −2.28) | <0.0001 |
NPI Total | −3.3 (−5.9 to −0.7) | 0.01 |
Mechanistic Controversies and Challenges
The Mitochondrial Hypothesis Reexamined
While initial studies proposed mitochondrial pore stabilization as dimebolin’s primary mechanism , later analyses questioned physiological relevance. The required concentrations (200 μM) exceed achievable brain levels by 100-fold, suggesting off-target effects dominate clinical outcomes .
Pharmacokinetic-Pharmacodynamic Discordance
The protracted cognitive effects observed in primates contrast with dimebolin’s rapid clearance, implying metabolite activity or downstream signaling modifications. Potential candidates include dimebolin-derived neurosteroids or microRNA regulation, though confirmatory studies are lacking.
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